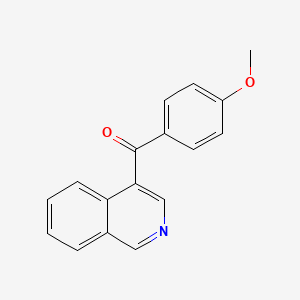

4-(4-Methoxybenzoyl)isoquinoline

Beschreibung

Significance of the Isoquinoline (B145761) Core Structure in Chemical Research

The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of immense interest in chemical research. atamanchemicals.comamerigoscientific.com This scaffold is a privileged structure in medicinal chemistry, serving as a fundamental template in drug discovery. nih.gov Its significance stems from its presence in a wide array of naturally occurring alkaloids, including well-known compounds like papaverine (B1678415) and morphine, which are derived from the amino acid tyrosine. atamanchemicals.comwikipedia.org

The isoquinoline framework is associated with a broad spectrum of pharmacological activities. Research has demonstrated its potential in developing agents with anticancer, antioxidant, anti-inflammatory, antifungal, antimicrobial, and antihypertensive properties. nih.govresearchgate.net Beyond its medicinal applications, the isoquinoline motif is also explored in materials science due to the fluorescent properties exhibited by some of its derivatives. amerigoscientific.comresearchgate.net The diverse biological activities and material properties have made the synthesis of isoquinoline skeletons a continuous focus for synthetic organic and medicinal chemists. nih.gov

Overview of Benzoylisoquinoline Derivatives in Organic and Medicinal Chemistry

Benzoylisoquinoline derivatives are a class of compounds that feature a benzoyl group attached to the isoquinoline core. These compounds are a subject of significant investigation in organic and medicinal chemistry due to their potential as therapeutic agents. The synthesis of various substituted isoquinolines is a key area of research, with methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being foundational. quimicaorganica.orgpharmaguideline.com

The introduction of substituents at various positions on the isoquinoline ring can significantly influence the molecule's biological activity. nih.gov For instance, the substitution at the C4 position has been a strategy in the development of cytotoxic agents. nih.gov While much of the literature focuses on the broader class of isoquinoline derivatives, the specific sub-class of benzoylisoquinolines is being explored for its unique pharmacological profiles. For example, derivatives of the related benzylisoquinolines have been synthesized and evaluated for their inhibitory effects on enzymes like pancreatic lipase (B570770) and on the proliferation of preadipocytes, suggesting a potential role in anti-obesity therapeutics. nih.gov The investigation of benzoylisoquinolines is driven by the aim to discover novel compounds with improved efficacy and specificity for various biological targets.

Research Rationale for Investigating 4-(4-Methoxybenzoyl)isoquinoline

The specific rationale for investigating this compound lies in the strategic combination of three key structural components: the isoquinoline nucleus, the benzoyl linker, and the 4-methoxy substituent on the phenyl ring. The isoquinoline core provides a well-established pharmacophore with a history of diverse biological activities. nih.govresearchgate.net The benzoyl group at the 4-position introduces a specific conformational rigidity and potential for interaction with biological targets.

The methoxy (B1213986) group is a particularly interesting feature. The presence of a methoxy group on a phenyl ring attached to an isoquinoline core has been shown to be significant. For example, isoquinoline ring systems with a 4-methoxyphenyl (B3050149) substitution at the C-3 and C-4 positions have demonstrated notable antifungal activity. nih.gov Furthermore, 4-methoxyisoquinoline (B1350727) itself is considered a valuable building block in the synthesis of bioactive compounds and has been investigated for potential antimicrobial and anticancer properties. Therefore, the synthesis and study of this compound are driven by the hypothesis that the combination of these moieties could lead to novel compounds with enhanced or specific biological activities, potentially in the realms of anticancer or antimicrobial therapies.

Below is a table summarizing the key chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| Isoquinoline |

| Quinoline (B57606) |

| Papaverine |

| Morphine |

| 4-Methoxyisoquinoline |

| 4-Bromoisoquinoline (B23445) |

| 4-(4-Propoxybenzoyl)isoquinoline |

| Benzylisoquinoline |

Structure

3D Structure

Eigenschaften

IUPAC Name |

isoquinolin-4-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-14-8-6-12(7-9-14)17(19)16-11-18-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQUYLAPWZHIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271402 | |

| Record name | 4-Isoquinolinyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-11-5 | |

| Record name | 4-Isoquinolinyl(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 4 4 Methoxybenzoyl Isoquinoline

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. cnr.it For 4-(4-Methoxybenzoyl)isoquinoline, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

A key feature of this molecule is the rotational freedom around the single bond connecting the isoquinoline (B145761) ring and the benzoyl group. This rotation leads to different conformers. Conformational analysis would reveal the most stable conformer, which is likely one where steric hindrance between the two ring systems is minimized. The planarity or twisting of the benzoyl group relative to the isoquinoline ring is a critical parameter. In a study on phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline (B57606) and phenyl rings was found to be significant, at 55.3(9)° and 56.4(9)° for two different molecules in the asymmetric unit, indicating a non-planar arrangement. mdpi.com A similar non-planar, twisted conformation would be expected for this compound to alleviate steric strain.

Quantum-chemical calculations, including DFT, are instrumental in complementing experimental data, such as that from X-ray powder diffraction, by optimizing molecular geometry in the gas phase to provide an accurate starting point for structure solution. cnr.it These calculations can also refine crystal structures by minimizing energy and providing reasonable bond lengths and angles. cnr.it

Table 1: Predicted Conformational Data for a Hypothetical Optimized Geometry of this compound This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available.

| Parameter | Predicted Value |

| Dihedral Angle (Isoquinoline-Benzoyl) | 50-70° |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Lengths (Isoquinoline) | ~1.32 - 1.38 Å |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. tandfonline.com A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is likely to be distributed over the electron-rich methoxybenzoyl and isoquinoline rings, while the LUMO would be centered on the electron-accepting benzoyl group and the pyridine (B92270) part of the isoquinoline ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

DFT calculations on other substituted isoquinolines have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and their gap. researchgate.net For instance, the introduction of a strong electron-withdrawing group like -NO2 has been shown to lower the LUMO energy and reduce the HOMO-LUMO gap in isoquinoline derivatives, enhancing their electronic activity. nih.gov The methoxy (B1213986) group (-OCH3) on the benzoyl ring in this compound is an electron-donating group, which would raise the HOMO energy, while the benzoyl group itself is electron-withdrawing.

Table 2: Representative HOMO-LUMO Data for Substituted Isoquinolines from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline tandfonline.com | -5.581 | 1.801 | 3.78 |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| Isoquinoline Derivative (MPBIR) nih.gov | -5.762 | -1.938 | 3.824 |

| Isoquinoline Derivative (MPBID4) nih.gov | -6.225 | -3.146 | 3.079 |

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for structure elucidation. bilecik.edu.tr For this compound, DFT would predict the chemical shifts of the protons and carbons in the isoquinoline and benzoyl rings, including the characteristic signal for the methoxy group protons. nih.gov

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. najah.edu The calculations would likely show absorptions corresponding to π-π* transitions within the aromatic rings and an intramolecular charge transfer (ICT) band. In similar quinoline derivatives, absorption maxima have been observed between 251-253 nm and 316-320 nm. mdpi.com

IR: The vibrational frequencies from IR spectroscopy can also be calculated using DFT. researchgate.net This would help in assigning the observed experimental bands to specific vibrational modes, such as the C=O stretch of the benzoyl group, C-O stretching of the methoxy group, and various C-H and C=C/C=N vibrations of the aromatic rings.

DFT is a powerful tool for investigating reaction mechanisms. It can be used to calculate the energies of reactants, products, intermediates, and transition states. slideshare.net For this compound, one could study reactions such as electrophilic aromatic substitution on either ring system or nucleophilic attack at the carbonyl carbon.

For example, in the acylation of isoquinolines, a reaction that produces related structures, computational analysis can help elucidate the reaction pathway. nih.gov The calculations can determine the activation energies for different potential reaction pathways, thus predicting the most likely mechanism.

Molecular Modeling and Dynamics Simulations for Isoquinoline Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. usm.my These simulations can be used to study the conformational flexibility of this compound in different environments, such as in various solvents. nih.govosti.gov

MD simulations on liquid isoquinoline have been conducted to investigate translational and rotational diffusion as a function of temperature. usm.myosti.gov For this compound, MD could be used to explore its interactions with solvent molecules or biological macromolecules, such as enzymes, which is crucial for understanding its potential biological activity. nih.gov For instance, MD simulations have been used to study the binding modes of isoquinoline derivatives as CDK8 inhibitors. nih.gov

Quantum Chemical Approaches to Isoquinoline Reactivity

Quantum chemistry offers various descriptors to predict the reactivity of molecules. For isoquinoline and its derivatives, the nitrogen atom's lone pair makes it basic and nucleophilic, readily undergoing reactions like alkylation and acylation. quimicaorganica.org

The reactivity of the aromatic rings towards electrophilic substitution can be predicted by calculating the distribution of electron density and the energies of the Wheland intermediates. For isoquinoline itself, electrophilic substitution typically occurs on the benzene (B151609) ring. However, the presence of the 4-benzoyl substituent would influence the regioselectivity of further reactions. Quantum chemical calculations have been employed to study the corrosion inhibition properties of isoquinoline derivatives, relating their efficiency to parameters like the net charge on the nitrogen atom and the free valence of the pyridine ring. researchgate.net

Lack of Available Data for In Silico Studies of this compound

Following a comprehensive search of available scientific literature, no specific computational chemistry or theoretical investigation studies focusing on the molecular interactions and biological relevance of this compound could be identified. The search for in silico studies, including molecular docking, density functional theory (DFT), and quantitative structure-activity relationship (QSAR) analyses for this particular compound, did not yield any detailed research findings or data tables.

While the individual components of the molecule, isoquinoline and methoxybenzoyl moieties, are found in various computationally studied compounds, research dedicated to the specific linkage and arrangement represented by this compound is not present in the accessible literature. Therefore, the generation of an article with the requested detailed content on its computational and theoretical investigations is not possible at this time.

Further research by computational chemists would be required to produce the data necessary to fulfill the requested article outline.

Spectroscopic and Advanced Characterization Techniques for 4 4 Methoxybenzoyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 4-(4-methoxybenzoyl)isoquinoline.

¹H NMR (Proton NMR) spectra provide information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the isoquinoline (B145761) and the 4-methoxybenzoyl moieties. The aromatic protons of the isoquinoline ring typically appear as multiplets in the downfield region, while the protons of the methoxy (B1213986) group (-OCH₃) present as a sharp singlet.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is characteristically found at a significant downfield chemical shift. Aromatic carbons and the methoxy carbon also have predictable chemical shift ranges. researchgate.nethmdb.carsc.orgresearchgate.netchemicalbook.com

A representative, though not specific to this compound, set of NMR data for a related compound is presented in the table below to illustrate the type of information obtained.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.26 - 7.80 | m |

| 3.85 | s |

| ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm |

| 195.5 |

| 163.7 |

| 152.9 |

| 142.8 |

| 136.1 |

| 132.3 |

| 130.4 |

| 129.8 |

| 128.4 |

| 127.3 |

| 122.1 |

| 113.9 |

| 55.5 |

Mass Spectrometry (e.g., ESI-MS, HREI-MS) for Molecular Confirmation

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺, allowing for the direct determination of its molecular mass. nih.govnih.goveurl-pesticides.eu

High-Resolution Electron Impact Mass Spectrometry (HREI-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. This technique helps to distinguish between compounds with the same nominal mass but different chemical formulas. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to specific vibrational modes of the molecule. Key expected absorptions include:

A strong absorption band for the carbonyl (C=O) stretching of the ketone group.

Bands corresponding to C=C and C=N stretching vibrations within the aromatic isoquinoline ring system.

Absorptions related to C-O stretching of the methoxy group.

C-H stretching and bending vibrations for the aromatic and methyl protons. researchgate.netchemicalbook.comrsc.orgnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* and n-π* transitions associated with the conjugated aromatic system and the carbonyl group. nist.govrsc.orgresearchgate.netnih.govresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., HPLC-SPE-NMR) for Complex Mixture Analysis

In instances where this compound is part of a complex mixture, such as a reaction mixture or a biological sample, hyphenated techniques are invaluable. High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR) is a powerful combination that allows for the separation, isolation, and structural elucidation of individual components. nih.govresearchgate.netresearchgate.net HPLC separates the components of the mixture, which are then trapped on an SPE cartridge. The purified component can then be directly analyzed by NMR spectroscopy to confirm its structure. This technique is particularly useful for the analysis of metabolites or for monitoring reaction progress. nih.gov

Applications of 4 4 Methoxybenzoyl Isoquinoline in Chemical Biology Research

Receptor Binding and Signaling Pathway Investigations

The specific substitution pattern of 4-(4-Methoxybenzoyl)isoquinoline allows for nuanced interactions with various biological receptors, making it a subject of interest in understanding receptor pharmacology and downstream signaling events.

Melatonin (B1676174) Receptor Ligand Binding Affinity Studies

Derivatives of isoquinoline (B145761) have been investigated for their affinity to melatonin receptors (MT1 and MT2), which are G protein-coupled receptors involved in regulating circadian rhythms and other physiological processes. researchgate.net Research into naphthalenic melatonin receptor ligands has demonstrated the potential for achieving subpicomolar binding affinity to both MT1 and MT2 receptors. nih.govelsevierpure.com While direct studies on this compound's melatonin receptor affinity are not extensively documented in the provided results, the broader investigation of isoquinoline-related structures as melatonin receptor ligands highlights the potential of this chemical class. For instance, the development of tricyclic indan (B1671822) derivatives as melatonin receptor agonists, designed to mimic a favorable conformation of the methoxy (B1213986) group, led to compounds with very strong affinity for the human MT1 receptor. nih.gov The determination of binding affinities for these receptors often relies on radioligand displacement assays using molecules like 2-[125I]iodomelatonin. uniurb.it

Opioid Receptor Interactions and Ligand Binding Site Probing

Opioid receptors, particularly the µ-opioid receptor (MOR), are key targets for pain management. nih.govelifesciences.org Understanding the interactions between ligands and these receptors is crucial for developing safer and more effective analgesics. elifesciences.org Molecular docking and simulation studies have been employed to analyze the binding poses of various opioids and identify key interaction motifs within the receptor. nih.govelifesciences.org These studies have revealed distinct interaction patterns for different classes of ligands, which can correlate with their functional properties. nih.gov For example, interactions with specific residues in helices 2, 3, 5, 6, and 7, as well as extracellular loops, have been identified as important for ligand binding and receptor activation. nih.govelifesciences.org While the direct interaction of this compound with opioid receptors is not specified, the broader field of opioid receptor research provides a framework for how such a compound could be studied to probe ligand-receptor interactions.

Epidermal Growth Factor Receptor 2 (HER2) and EGFR Inhibition Studies

The epidermal growth factor receptor (EGFR) family, including HER2, are critical targets in cancer therapy, particularly for HER2-positive cancers. rsc.orgnih.gov A significant challenge in this area is achieving selectivity for HER2 over EGFR to minimize side effects. rsc.org Research has focused on developing isoquinoline-tethered quinazoline (B50416) derivatives as HER2-selective inhibitors. rsc.orgnih.gov These efforts have led to compounds with enhanced selectivity for HER2 over EGFR and improved anti-proliferative effects against HER2-dependent cancer cells. rsc.org For instance, some derivatives have shown a 7- to 12-fold increase in HER2 selectivity compared to the established inhibitor lapatinib. rsc.org The 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore in many EGFR inhibitors, and modifications to this structure are continually explored to improve efficacy and overcome resistance. nih.govfrontiersin.org

| Compound Class | Target(s) | Key Findings |

| Isoquinoline-tethered quinazolines | HER2, EGFR | Enhanced selectivity for HER2 over EGFR; improved anti-proliferative activity in HER2-dependent cells. rsc.org |

| 4-Anilinoquinazolines | EGFR | Act as selective tyrosine kinase inhibitors; crucial for anti-tumor activity. nih.govfrontiersin.org |

| Quinazolinone-based allosteric inhibitors | EGFR | Overcome resistance to previous generations of EGFR inhibitors. nih.gov |

| Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives | EGFR, HER2 | Potent dual inhibitors with cytotoxic activity against both sensitive and resistant HER2-positive breast cancer cells. chemmethod.com |

Molecular Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

The biological activity of isoquinoline derivatives is often attributed to their ability to interact with various molecular targets within cells, including DNA and enzymes. Studies have explored the interaction of isoquinoline alkaloids with triplex DNA, revealing that these compounds can bind effectively, often through an intercalative mode. nih.gov The affinity of these alkaloids for triplex DNA can vary depending on the specific structure of the alkaloid and the DNA sequence. nih.gov

In the context of enzyme inhibition, isoquinoline-based compounds have been investigated as inhibitors of various kinases. For example, isoquinoline-5-sulfonamides have been designed as inhibitors of protein kinase B (PKB), a key enzyme in cell signaling pathways. nih.gov These inhibitors have been shown to inhibit the phosphorylation of downstream targets in cellular assays, consistent with their inhibition of PKB kinase activity. nih.gov The extended conjugation from phenyl rings in some isoquinoline derivatives may enhance aromatic stacking interactions, which can be relevant for drug design.

Development of Chemical Probes Based on the Isoquinoline Core

The isoquinoline scaffold serves as a valuable starting point for the development of chemical probes, which are essential tools for interrogating biological systems. mskcc.orgolemiss.edu These probes can be designed to study and manipulate protein function in their native cellular environment. mskcc.org The development of such probes often involves the synthesis of derivatives with specific functionalities, such as fluorescent tags or biotin (B1667282) labels, to enable their use in various biochemical and imaging techniques. mskcc.org For example, fluorescent probes can be used for microscopy and flow cytometry, while biotinylated probes are useful for proteomic analyses. mskcc.org

The isoquinoline core has been incorporated into the design of probes for various biological targets. For instance, the development of fluorescent ligands for sigma (σ) receptors has involved the functionalization of indole (B1671886) derivatives bearing a spiro[isobenzofuran-1,4'-piperidine] portion, which is structurally related to the isoquinoline core. nih.gov These efforts have yielded high-affinity fluorescent probes that can be used to study σ receptors in living cells. nih.gov The synthesis of such probes often requires the development of novel chemical methodologies to allow for their facile derivatization. mskcc.org

Advanced Materials and Catalysis Applications of Isoquinoline Derivatives

Isoquinoline (B145761) Derivatives as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The ability to tailor the pore size, shape, and functionality of MOFs by judicious selection of the organic linker has positioned them as promising materials for gas storage, separation, catalysis, and drug delivery. nih.gov

Isoquinoline derivatives, with their nitrogen-containing heterocyclic structure, are excellent candidates for use as ligands in the synthesis of MOFs. The nitrogen atom can coordinate to metal centers, while the rest of the isoquinoline scaffold can be functionalized to control the framework's properties. For instance, the introduction of functional groups can alter the polarity of the pores, create specific binding sites, or serve as catalytic centers.

While direct reports on the use of 4-(4-Methoxybenzoyl)isoquinoline as a ligand in MOF synthesis are scarce, the general principles of MOF design suggest its potential utility. The isoquinoline nitrogen can act as a coordination site, and the methoxybenzoyl group could influence the framework's porosity and surface chemistry. The bulky benzoyl group might lead to the formation of larger pores, which could be advantageous for certain applications.

Catalytic Applications of Isoquinoline Compounds

The catalytic activity of isoquinoline derivatives is a burgeoning area of research, with applications spanning enantioselective organic synthesis to transition metal-catalyzed cross-coupling reactions.

Enantioselective Organic Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Isoquinoline derivatives have been successfully employed as chiral ligands and catalysts in a variety of enantioselective transformations. rsc.org

One notable example is the use of chiral isoquinoline-based ligands in asymmetric hydrogenation and transfer hydrogenation reactions. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The development of novel isoquinoline derivatives continues to be an active area of research to achieve higher enantioselectivities and broader substrate scope. For example, an enantioselective dearomatization of isoquinolines has been developed using chiral anion-binding catalysis, generating cyclic α-aminophosphonates. rsc.org

Although no specific enantioselective catalytic applications of this compound are documented, its rigid backbone and potential for chiral modification make it an interesting candidate for future investigation in this field.

Transition Metal Catalysis (e.g., Palladium, Nickel, Ruthenium, Copper, Iron)

Isoquinoline derivatives have proven to be effective ligands and catalysts in a multitude of transition metal-catalyzed reactions. chemenu.commdpi.com The nitrogen atom in the isoquinoline ring can coordinate to various transition metals, modulating their electronic properties and reactivity. This has led to the development of highly efficient catalytic systems for a range of transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools in organic synthesis. Isoquinoline-based ligands have been shown to enhance the activity and stability of palladium catalysts in these reactions. nih.gov Similarly, nickel-catalyzed reactions have benefited from the use of isoquinoline-derived ligands. chemenu.com

Ruthenium-catalyzed reactions, including metathesis and C-H activation, have also utilized isoquinoline scaffolds. mdpi.com Copper- and iron-catalyzed reactions, which are attractive due to the abundance and low cost of these metals, have seen the application of isoquinoline derivatives as supporting ligands. chemenu.commdpi.com

The following table summarizes some examples of transition metal-catalyzed reactions involving isoquinoline derivatives:

| Reaction Type | Metal Catalyst | Role of Isoquinoline Derivative | Reference |

| Cross-Coupling | Palladium, Nickel | Ligand | nih.govchemenu.com |

| C-H Activation/Annulation | Rhodium, Ruthenium, Cobalt | Directing Group/Ligand | mdpi.com |

| Cyclization | Copper | Catalyst/Ligand | |

| Hydrogenation | Rhodium, Iridium | Ligand | organic-chemistry.org |

While the catalytic activity of this compound has not been specifically reported, its structure suggests it could function as a ligand in such systems, with the potential for the methoxybenzoyl group to influence catalyst performance.

Roles in Benzoylation and Olefin Polymerization Processes

Isoquinoline itself has been reported to act as a catalyst in certain industrial processes, including benzoylation reactions and olefin polymerization. wikipedia.orgresearchgate.net In benzoylation, the basic nitrogen atom of the isoquinoline can act as a nucleophilic catalyst. nih.gov

In the context of olefin polymerization, while less common than traditional Ziegler-Natta or metallocene catalysts, certain organic compounds can influence the polymerization process. The specific role of isoquinoline in this context is not extensively detailed in the available literature but points to the broader potential of N-heterocycles in polymerization catalysis.

The presence of the benzoyl group in this compound introduces an additional functional handle that could potentially participate in or influence these catalytic processes, though specific studies are needed to confirm this.

Coordination Chemistry of Isoquinoline Derivatives with Metal Ions

The coordination chemistry of isoquinoline and its derivatives with a wide array of metal ions is well-established. The lone pair of electrons on the nitrogen atom allows isoquinolines to act as monodentate or bidentate ligands, forming stable complexes with various metals. This coordination ability is fundamental to their application in catalysis and materials science.

The nature of the substituents on the isoquinoline ring can significantly impact the coordination properties of the ligand and, consequently, the structure and reactivity of the resulting metal complex. For example, the introduction of bulky substituents can influence the coordination geometry and the accessibility of the metal center.

Coordination compounds of isoquinoline derivatives with transition metals such as cobalt and nickel have been synthesized and characterized. The study of these complexes provides valuable insights into their electronic structure and potential applications. The ability of isoquinoline derivatives to form complexes with specific metal ions is also utilized in the development of fluorescent sensors for metal ion detection.

The compound this compound, with its isoquinoline nitrogen and the carbonyl oxygen of the benzoyl group, has the potential to act as a bidentate ligand, forming chelate complexes with metal ions. The stability and properties of such complexes would depend on the specific metal ion and the reaction conditions.

Future Research Directions and Perspectives for 4 4 Methoxybenzoyl Isoquinoline Studies

Innovations in Green and Sustainable Synthetic Routes

The chemical synthesis of isoquinoline (B145761) derivatives is undergoing a significant transformation, moving away from traditional methods towards more environmentally benign and efficient processes. The future of synthesizing compounds like 4-(4-methoxybenzoyl)isoquinoline will likely be dominated by green chemistry principles. numberanalytics.com Research is increasingly focused on the development of sustainable synthetic methods, which include the use of biocatalysts or renewable feedstocks. numberanalytics.com

A notable advancement in this area is the development of a novel green synthesis for 1-phenyl isoquinoline derivatives using a recyclable Ruthenium(II)/PEG-400 catalyst system. ajgreenchem.com This method offers several advantages, including a simple extraction procedure, the use of a biodegradable solvent (PEG-400), high atom economy, and a reusable catalyst, all contributing to a more sustainable process with high product yields. ajgreenchem.com Future efforts will likely focus on adapting such methodologies for the specific synthesis of this compound, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Isoquinolines

| Feature | Traditional Synthesis | Green Synthesis (e.g., Ru(II)/PEG-400) |

| Catalyst | Often uses stoichiometric, non-recyclable reagents. | Recyclable homogeneous catalyst ([Ru(p-cymene)Cl₂]₂). ajgreenchem.com |

| Solvent | Typically volatile organic compounds (VOCs). | Biodegradable and green solvent (PEG-400). ajgreenchem.com |

| Efficiency | May have lower atom economy. | High atom economy. ajgreenchem.com |

| Procedure | Can involve complex purification steps. | Simple extraction procedure. ajgreenchem.com |

| Sustainability | Generates more chemical waste. | Reduced waste and environmental impact. numberanalytics.comajgreenchem.com |

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

While specific computational studies on this compound are not yet prevalent, the future of its development is intrinsically linked to advanced computational modeling. Techniques such as molecular docking and molecular dynamics (MD) simulations are becoming indispensable for drug discovery and design. For similar heterocyclic compounds like quinoline (B57606) derivatives, in silico methods are already providing profound insights. nih.gov

Future research will apply these computational tools to this compound to:

Predict Binding Affinity: Docking studies can predict how the molecule interacts with potential biological targets, helping to prioritize the most promising candidates for synthesis and testing.

Elucidate Mechanisms of Action: MD simulations can model the dynamic behavior of the compound within a biological environment, such as a protein's active site, offering a detailed view of its mechanism of action at an atomic level. nih.gov

Design Novel Derivatives: By understanding the structure-activity relationship (SAR) through computational models, researchers can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

For instance, induced fit docking and MD simulations have been successfully used to understand the mechanism of action for novel antibacterial quinolines against S. aureus, a methodology directly applicable to isoquinoline research. nih.gov

Elucidation of Novel Biological Targets and Mechanisms of Action

A primary goal for future research is to move beyond identifying the biological activity of this compound to precisely elucidating its molecular targets and mechanisms of action. The broad therapeutic potential of the isoquinoline scaffold necessitates a deeper understanding of how these compounds function within biological systems. numberanalytics.com

The process of identifying novel targets is complex but crucial for developing targeted therapies. This involves a combination of experimental techniques, including:

Affinity Chromatography: To isolate binding partners from cell lysates.

Genetic Screening: To identify genes that, when altered, affect sensitivity to the compound.

Proteomics-based approaches: To detect changes in protein expression or modification upon treatment with the compound.

An example from a different therapeutic area that illustrates this process is the identification of Nectin-4 as the target for the antibody-drug conjugate enfortumab vedotin, which is now an approved therapy for urothelial carcinoma. nih.gov This agent binds to Nectin-4 on cancer cells, is internalized, and then releases a cytotoxic payload, demonstrating a highly specific mechanism. nih.gov Future studies on this compound will aim for this level of mechanistic clarity to guide its development for specific diseases.

Integration of Multiomics Technologies for Understanding Biosynthetic Pathways and Metabolites

The biosynthesis of isoquinoline alkaloids in nature is a complex process that is being unraveled through the power of multiomics technologies. frontiersin.org Integrating genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the biological systems that produce these valuable compounds. nih.govarxiv.org This integrated approach is crucial for understanding the natural production of related compounds and offers a blueprint for their sustainable biotechnological production. nih.gov

Key applications of multiomics in isoquinoline research include:

Pathway Discovery: Multiomics has been instrumental in identifying the genes, enzymes, and intermediate metabolites involved in benzylisoquinoline alkaloid (BIA) biosynthesis. frontiersin.org This has led to the discovery of novel biosynthetic routes, such as the finding that some isoquinoline alkaloids are derived from tryptophan rather than the more common precursor, tyrosine. nih.gov

Metabolic Engineering: By identifying bottleneck steps or key regulatory genes from omics data, scientists can genetically engineer microorganisms or plants to enhance the production of specific alkaloids. nih.gov

Characterization of Enzymes: The functions of novel enzymes, such as specific cytochrome P450s unique to benzylisoquinoline alkaloid biosynthesis, have been characterized through these integrated approaches. nih.gov

The ultimate goal is to create a comprehensive map from gene to metabolite, which can be used to harness and optimize the production of complex molecules like this compound and its natural analogs.

Table 2: Role of Different Omics Technologies in Isoquinoline Research

| Omics Technology | Role in Research | Examples of Insights |

| Genomics | Identifies the genes encoding biosynthetic enzymes. frontiersin.org | Discovery of gene clusters responsible for alkaloid production. |

| Transcriptomics | Measures gene expression levels under different conditions to find key regulatory genes. frontiersin.org | Identifying genes that are upregulated during alkaloid synthesis. |

| Proteomics | Identifies and quantifies the proteins (enzymes) present in the cell. frontiersin.org | Characterizing novel enzymes and their roles in the biosynthetic pathway. nih.gov |

| Metabolomics | Profiles the small-molecule metabolites, including intermediates and final products. nih.gov | Tracing the flow of precursors through the biosynthetic pathway and identifying novel alkaloids. nih.gov |

Q & A

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for isoquinoline-based inhibitors?

- Answer : Comparative studies using isosteric replacements (e.g., methoxy vs. hydroxy groups) clarify steric vs. electronic contributions. For example, 4-methoxy substitution improves metabolic stability but may reduce solubility, requiring pro-drug strategies .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.